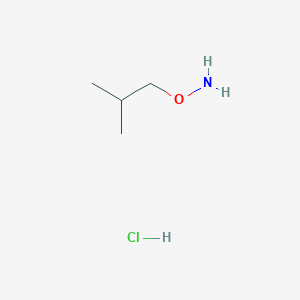

O-Isobutylhydroxylamine Hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

O-(2-methylpropyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11NO.ClH/c1-4(2)3-6-5;/h4H,3,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOXGREIMSJFDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00507201 | |

| Record name | O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6084-58-8 | |

| Record name | O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00507201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-(2-METHYLPROPYL)HYDROXYLAMINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O-Isobutylhydroxylamine Hydrochloride

Introduction: The Versatility and Significance of O-Isobutylhydroxylamine Hydrochloride

This compound is a valuable synthetic intermediate widely employed in medicinal chemistry and drug development. Its utility stems from the reactive hydroxylamine moiety, which serves as a versatile building block for the creation of more complex molecules, including oximes, hydroxamic acids, and other nitrogen-containing heterocycles. These structural motifs are present in a diverse array of biologically active compounds, underscoring the importance of reliable and efficient synthetic access to O-alkylhydroxylamines. This guide provides a detailed exploration of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and providing actionable experimental protocols for researchers and drug development professionals.

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on factors such as starting material availability, desired scale, and tolerance of specific functional groups. Here, we delve into the most prevalent and effective methodologies.

Method 1: The Phthalimide Route - A Classic and Robust Approach

The alkylation of N-hydroxyphthalimide followed by hydrazinolysis is a cornerstone in the synthesis of O-alkylhydroxylamines and remains a widely practiced method due to its reliability and generally high yields.[1][2]

Mechanism and Rationale:

This two-step process begins with the O-alkylation of N-hydroxyphthalimide with an appropriate isobutylating agent. The phthalimide group serves as an excellent protecting group for the hydroxylamine nitrogen, preventing undesired N-alkylation and dialkylation. The reaction typically proceeds via an SN2 mechanism, where the nucleophilic oxygen of N-hydroxyphthalimide attacks the electrophilic carbon of the isobutyl source. The subsequent step involves the cleavage of the phthalimide group using hydrazine. Hydrazine attacks the carbonyl carbons of the phthalimide, leading to the formation of a stable cyclic phthalhydrazide and liberating the desired O-isobutylhydroxylamine. The final step involves the conversion of the free base to its more stable hydrochloride salt.

Experimental Protocol: Synthesis via N-Hydroxyphthalimide

Step 1: Synthesis of N-(Isobutoxy)phthalimide

-

To a solution of N-hydroxyphthalimide (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base like potassium carbonate (1.2 equivalents).

-

Stir the suspension at room temperature for 30 minutes.

-

Add isobutyl bromide (1.1 equivalents) dropwise to the reaction mixture.

-

Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the resulting precipitate by filtration, wash with water, and dry to afford N-(isobutoxy)phthalimide.

Step 2: Synthesis of this compound

-

Suspend N-(isobutoxy)phthalimide (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) dropwise at room temperature.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, cool the reaction mixture and filter to remove the phthalhydrazide precipitate.

-

To the filtrate, add concentrated hydrochloric acid dropwise until the pH is acidic.

-

Concentrate the solution under reduced pressure to obtain the crude this compound.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/ether) to yield the pure product.

Data Summary for the Phthalimide Route:

| Parameter | Value |

| Starting Materials | N-hydroxyphthalimide, Isobutyl bromide |

| Key Reagents | Potassium carbonate, Hydrazine hydrate, HCl |

| Solvents | DMF, Ethanol |

| Reaction Temperature | 60-70 °C (Step 1), Reflux (Step 2) |

| Typical Yield | 70-85% (overall) |

Reaction Workflow: Phthalimide Route

Caption: Synthesis of O-Isobutylhydroxylamine HCl via the phthalimide route.

Method 2: The Boc-Protected Route - A Hydrazine-Free Alternative

Concerns over the hazardous nature of hydrazine have led to the development of alternative methods. One such elegant approach involves the use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH), which allows for a more rapid and safer synthesis.[2]

Mechanism and Rationale:

This method also proceeds via O-alkylation of a protected hydroxylamine derivative. The (Boc)2NOH is reacted with an alkyl bromide, in this case, isobutyl bromide. The bulky Boc protecting groups can be readily removed under acidic conditions, typically with the addition of hydrochloric acid, to directly yield the desired alkoxyamine hydrochloride salt. This one-pot transformation avoids the need for isolating the intermediate protected hydroxylamine and, more importantly, circumvents the use of hydrazine.

Experimental Protocol: Synthesis via (Boc)2NOH

-

Dissolve N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) (1 equivalent) and isobutyl bromide (1.1 equivalents) in a suitable solvent such as acetonitrile.

-

Add a non-nucleophilic base, for example, cesium carbonate (1.5 equivalents).

-

Stir the reaction mixture at room temperature and monitor by TLC.

-

Once the starting material is consumed, filter the reaction mixture to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in a minimal amount of a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or dioxane) dropwise until precipitation is complete.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

Data Summary for the Boc-Protected Route:

| Parameter | Value |

| Starting Materials | (Boc)2NOH, Isobutyl bromide |

| Key Reagents | Cesium carbonate, HCl |

| Solvents | Acetonitrile, Diethyl ether |

| Reaction Temperature | Room Temperature |

| Typical Yield | High |

Reaction Workflow: Boc-Protected Route

Caption: Hydrazine-free synthesis of O-Isobutylhydroxylamine HCl.

Characterization and Quality Control

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra will confirm the isobutyl group's structure and its attachment to the oxygen atom.

-

Mass Spectrometry (MS): Provides the molecular weight of the free base, confirming the compound's identity.

-

Melting Point: A sharp melting point is indicative of high purity.

Safety Considerations

-

Isobutyl bromide is a lachrymator and should be handled in a well-ventilated fume hood.

-

Hydrazine is toxic and potentially explosive; appropriate personal protective equipment should be worn, and it should be handled with extreme care.

-

Hydrochloric acid is corrosive and should be handled with care.

Conclusion

The synthesis of this compound is a well-established process with multiple reliable routes. The classic phthalimide method offers a robust and high-yielding pathway, while the Boc-protected approach provides a safer, hydrazine-free alternative. The choice of synthetic strategy will depend on the specific requirements of the laboratory and the overall synthetic plan. By understanding the underlying chemical principles and adhering to the detailed protocols outlined in this guide, researchers can confidently and efficiently produce this valuable synthetic intermediate for their drug discovery and development endeavors.

References

-

Improved Synthesis of N-Alkoxyphthalimdes. (2006). ResearchGate. Retrieved from [Link]

-

Jayasekara, P. S., & Jacobson, K. A. (2014). Rapid synthesis of alkoxyamine hydrochloride derivatives from alkyl bromide and N,N'- di- tert-butoxycarbonylhydroxylamine ((Boc)2NOH). Synthetic Communications, 44(16), 2344–2347. Retrieved from [Link]

Sources

O-Isobutylhydroxylamine Hydrochloride CAS number 6084-58-8

An In-depth Technical Guide to O-Isobutylhydroxylamine Hydrochloride

Foreword: A Modern Reagent for Controlled Oximation

In the landscape of synthetic chemistry, particularly within drug discovery and development, the tools we employ must be both reliable and versatile. This compound (CAS No. 6084-58-8) emerges as a key reagent for the synthesis of O-alkyl oximes, a functional group of significant interest in medicinal chemistry. Its hydrochloride salt form ensures bench-top stability, overcoming the handling challenges associated with free hydroxylamines.[1] The isobutyl moiety confers specific solubility and steric properties that can be leveraged to fine-tune reaction kinetics and product characteristics.

This guide moves beyond a simple recitation of properties and methods. It is designed to provide researchers, scientists, and drug development professionals with a deeper understanding of the causality behind its application. We will explore not just how to use this reagent, but why specific conditions are chosen, how to anticipate its reactivity, and how to integrate it effectively into complex synthetic workflows.

Core Identity and Physicochemical Characteristics

A thorough understanding of a reagent's physical and chemical properties is the foundation of its effective use. This compound is a white to off-white solid, a characteristic that simplifies handling and weighing in a laboratory setting. Its stability under recommended storage conditions is a key advantage for reproducibility in experimental setups.[2][3]

Diagram 1: Chemical Structure of this compound

Caption: Structure of this compound.

The key physicochemical data are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 6084-58-8 | [2][3][4][5] |

| Molecular Formula | C₄H₁₂ClNO | [4][5][6] |

| Molecular Weight | 125.60 g/mol | [4][5][7] |

| Appearance | White to almost white solid/powder | [6] |

| Melting Point | 129 °C | [2][8] |

| Boiling Point | 167.7 °C at 760 mmHg | [2][6] |

| Storage Conditions | 2-8°C, Inert atmosphere | [2][6] |

| IUPAC Name | O-(2-methylpropyl)hydroxylamine;hydrochloride | [4][7] |

| InChI Key | WOXGREIMSJFDPG-UHFFFAOYSA-N | [4] |

Synthesis Pathway: A Strategic Overview

Understanding the synthesis of a reagent provides insight into potential impurities and handling considerations. While multiple routes exist, a common strategy for preparing O-alkylhydroxylamines involves the O-alkylation of a protected hydroxylamine equivalent, such as N-hydroxyphthalimide, followed by deprotection. This approach prevents over-alkylation on the nitrogen atom.

Diagram 2: Generalized Synthetic Pathway

Caption: General pathway for synthesizing O-alkylhydroxylamines.

This two-step process is generally efficient. The use of N-hydroxyphthalimide is advantageous as it is a stable, crystalline solid, and the intermediate N-(isobutyloxy)phthalimide is readily purified. The final deprotection, often achieved with hydrazine, yields the free hydroxylamine, which is then converted to its more stable hydrochloride salt for storage and commercial supply.[9]

Core Reactivity: The Oximation of Carbonyls

The primary utility of this compound is its reaction with aldehydes and ketones to form stable O-isobutyl oximes.[10] This transformation is a cornerstone of synthetic chemistry, used for protecting carbonyl groups, forming intermediates for further reactions like the Beckmann rearrangement, or introducing the oxime moiety itself as a pharmacologically relevant feature.[11]

The Reaction Mechanism: A Stepwise Explanation

The reaction proceeds via nucleophilic addition to the carbonyl group. The hydrochloride salt is stable but unreactive; therefore, a weak base is required to liberate the free hydroxylamine, which is the active nucleophile.

Diagram 3: Mechanism of Oxime Formation

Caption: Nucleophilic addition-elimination mechanism for oximation.

-

Liberation of the Nucleophile : A base (e.g., sodium acetate, pyridine) neutralizes the hydrochloride, freeing the O-isobutylhydroxylamine.[12] The nitrogen atom, with its lone pair of electrons, becomes nucleophilic.

-

Nucleophilic Attack : The nitrogen atom attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate.[1]

-

Proton Transfer : A series of proton transfers occurs, resulting in the protonation of the hydroxyl group, turning it into a good leaving group (water).

-

Elimination : The lone pair on the nitrogen atom reforms a double bond with the carbon, expelling a molecule of water and yielding the final oxime product.[1]

The isobutyl group is generally considered an inactive spectator in this mechanism, but it influences the product's physical properties, such as crystallinity and solubility in organic solvents, aiding in purification.

Field-Proven Experimental Protocol: Synthesis of an O-Isobutyl Oxime

This protocol provides a reliable, self-validating system for the oximation of a generic ketone.

Objective: To synthesize an O-isobutyl oxime from a ketone using this compound.

Materials:

-

Ketone (1.0 eq)

-

This compound (1.1 - 1.2 eq)

-

Sodium Acetate (NaOAc) or Pyridine (1.5 eq)

-

Solvent (e.g., Ethanol, Methanol)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Experimental Workflow

Diagram 4: Standard Oximation Laboratory Workflow

Caption: A typical workflow for oxime synthesis and purification.

Step-by-Step Procedure:

-

Reactant Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the ketone (1.0 eq) in ethanol (approx. 0.5 M concentration).

-

Reagent Preparation: In a separate beaker, dissolve this compound (1.1 eq) and sodium acetate (1.5 eq) in a minimal amount of ethanol, adding a small amount of water if necessary to achieve full dissolution. Causality: Sodium acetate acts as a mild base to generate the free hydroxylamine in situ, which is immediately available to react.[12]

-

Reaction Initiation: Add the hydroxylamine solution to the stirring ketone solution. If necessary, attach a condenser and heat the mixture to reflux (typically 50-80 °C). Causality: Heating increases the reaction rate, particularly for sterically hindered or less reactive ketones.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting ketone spot has been consumed.

-

Workup - Quenching and Extraction: Once complete, allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure. Add ethyl acetate and water to the residue and transfer to a separatory funnel. Shake and separate the layers. Causality: This step removes inorganic salts (e.g., NaCl) and unreacted water-soluble reagents into the aqueous phase.

-

Washing: Wash the organic layer sequentially with deionized water and then with brine. Causality: The brine wash helps to remove residual water from the organic layer.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude oxime.

-

Purification: Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure O-isobutyl oxime.

Analytical Characterization

Confirming the identity and purity of the resulting oxime is critical. Standard analytical techniques are employed.

-

¹H NMR Spectroscopy: The isobutyl group will show characteristic signals: a doublet for the two methyl groups (~0.9 ppm), a multiplet for the methine (CH) proton (~1.9 ppm), and a doublet for the methylene (OCH₂) protons (~3.8 ppm). The disappearance of the carbonyl's neighboring proton signals (if any) and the appearance of new signals in the aliphatic or aromatic region confirm the reaction.

-

Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the addition of the isobutyloxyamino group and the loss of an oxygen atom from the starting material.[13][14]

-

Infrared (IR) Spectroscopy: The disappearance of the strong carbonyl (C=O) stretch (typically 1680-1750 cm⁻¹) and the appearance of a C=N stretch (~1650 cm⁻¹) are indicative of oxime formation.[10]

Safety and Handling

As a responsible scientist, proper handling of all chemicals is paramount. This compound, while more stable than its free base, requires careful handling.

| Hazard Class | GHS Statement | Source(s) |

| Acute Toxicity, Oral | H302: Harmful if swallowed | [2][5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][15] |

| Eye Damage/Irritation | H319: Causes serious eye irritation | [2][15] |

| Acute Toxicity, Inhalation | H332: Harmful if inhaled | [3][5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | [3][5] |

Handling Recommendations:

-

Always use in a well-ventilated area or a chemical fume hood.[2][3]

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (inspect before use), safety goggles, and a lab coat.[2][15]

-

Avoid formation of dust and aerosols.[2]

-

Store in a cool (2-8°C), dry place in a tightly sealed container under an inert atmosphere.[2][6]

-

In case of contact with eyes or skin, rinse immediately and thoroughly with water and seek medical attention.[2][15]

Conclusion: An Enabling Reagent for Modern Synthesis

This compound is more than just a reagent; it is an enabling tool for chemists in research and industry. Its stability, predictable reactivity, and the useful properties it imparts to its products make it a valuable component of the synthetic chemist's toolbox. By understanding the principles behind its use—from the liberation of the free base to the mechanism of oximation—scientists can deploy it with precision and confidence, accelerating the development of novel chemical entities.

References

- Aaronchem. (2025, August 9). Safety Data Sheet: this compound.

- Sigma-Aldrich. This compound. Ambeed, Inc.

- Apollo Scientific. This compound Safety Data Sheet.

- Fisher Scientific. This compound 98.0+%. TCI America™.

- Moldb. 6084-58-8 | this compound.

- Sciedco. This compound, Min. 98.0 (N), 1 g.

- Hebei Dangtong Biological Technology Co., LTD. This compound, CasNo.6084-58-8.

- Fluorochem. This compound.

- Sigma-Aldrich. This compound. ChemScene LLC.

- Axios Research. O-Isobutyl Hydroxylamine - CAS - 6084-58-8 (HCl Salt).

- BLD Pharm. 6084-58-8|this compound.

- Sigma-Aldrich. This compound. Ambeed, Inc.

- TCI Chemicals. SAFETY DATA SHEET: this compound.

- CP Lab Safety. This compound, 5g, Each.

- ChemicalBook. ISOBUTYLAMINE HYDROCHLORIDE(5041-09-8) 1H NMR spectrum.

- PubChem. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). National Center for Biotechnology Information.

- Tokyo Chemical Industry Co., Ltd. This compound 6084-58-8.

- University of São Paulo. (2008). Hydroxylamine as an oxygen nucleophile. Direct evidence from its reaction with a phosphate triester. Supplementary Material (ESI)

- Spectrum Chemical. O-Isobutylhydroxylamine-Hydrochloride.

- Chempure. (2025, March 5). This compound 98% 6084-58-8.

- PubChem. O-Isobutylhydroxylamine. National Center for Biotechnology Information.

- Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.

- MDPI. On the Reaction of Carbonyl Diphosphonic Acid with Hydroxylamine and O-alkylhydroxylamines: Unexpected Degradation of P-C-P Bridge.

- Wikipedia. Oxime.

- ResearchGate. (2015, April 30). What is the most popular procedure to synthesize oximes?.

- PubMed Central. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry.

- Organic Chemistry Portal. (2009). Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines.

- SpectraBase. o-Isobutylhydroxylamine.

- BenchChem. Alternative reagents to hydroxylamine hydrochloride for oxime formation.

- Quora. (2015, January 12). Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes?.

- Asian Journal of Green Chemistry. (2018, May 23). One-pot route to nitriles from aldehyde and hydroxylamine hydrochloride on silica-gel.

- Chemie Brunschwig. TRANSITION METAL-CATALYZED COUPLINGS REACTIONS INVOLVING CARBONYL COMPOUNDS.

- PubChem. SID 87571740. National Center for Biotechnology Information.

Sources

- 1. quora.com [quora.com]

- 2. aaronchem.com [aaronchem.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. CAS RN 6084-58-8 | Fisher Scientific [fishersci.com]

- 5. 6084-58-8 | this compound - Moldb [moldb.com]

- 6. nengxian.lookchem.com [nengxian.lookchem.com]

- 7. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 6084-58-8 [sigmaaldrich.com]

- 9. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 10. Oxime - Wikipedia [en.wikipedia.org]

- 11. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. O-Isobutylhydroxylamine | C4H11NO | CID 536422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. spectrabase.com [spectrabase.com]

- 15. tcichemicals.com [tcichemicals.com]

O-Isobutylhydroxylamine Hydrochloride stability and storage

An In-Depth Technical Guide to the Stability and Storage of O-Isobutylhydroxylamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This compound (CAS No. 6084-58-8) is a pivotal O-substituted hydroxylamine reagent utilized in synthetic chemistry. Its efficacy is intrinsically linked to its chemical purity and stability. This guide provides a comprehensive technical overview of the stability profile, optimal storage conditions, and handling protocols for this compound. We will delve into the underlying chemical principles that govern its stability, elucidate potential degradation pathways, and offer detailed experimental protocols for stability assessment. This document is intended to serve as a critical resource for researchers and drug development professionals to ensure the integrity and reliability of this essential reagent in their work.

Compound Profile and Physicochemical Properties

This compound, also known as Isobutyloxyamine Hydrochloride, is a white to pale yellow crystalline solid.[1] Its structure, featuring an ether linkage to a hydroxylamine moiety, makes it a valuable building block in organic synthesis, particularly for the formation of oximes and related derivatives.[2] Understanding its fundamental properties is the first step in ensuring its proper handling and storage.

| Property | Value | Source(s) |

| CAS Number | 6084-58-8 | [1][3] |

| Molecular Formula | C₄H₁₁NO·HCl | [1] |

| Molecular Weight | 125.6 g/mol | [4][5] |

| Appearance | White to very pale yellow crystal or powder | [1] |

| Melting Point | 129°C | [1] |

| Purity (Typical) | >98.0% | [1][4] |

| Synonyms | Isobutyloxyamine Hydrochloride, O-(2-methylpropyl)hydroxylamine hydrochloride | [1][5] |

The Core Stability Profile: Degradation Causality

While generally stable under proper conditions, the molecule possesses inherent chemical liabilities that can lead to degradation if not stored and handled correctly.[1][6] The primary routes of degradation are hydrolysis and oxidation, influenced by factors such as moisture, air (oxygen), heat, and light.

Hydrolytic Degradation

The N-O bond in O-alkylhydroxylamines can be susceptible to hydrolysis, particularly under harsh acidic or basic conditions, although it is generally more stable than an N-O bond in a hydroxamic acid. The presence of moisture is a key factor in initiating this process. The likely hydrolysis products are isobutanol and hydroxylamine.

Caption: Potential hydrolytic degradation of O-Isobutylhydroxylamine.

Oxidative Degradation

The nitrogen atom in the hydroxylamine moiety is susceptible to oxidation. This can be initiated by atmospheric oxygen, trace metal impurities, or incompatible oxidizing agents.[1] Oxidation can lead to a variety of products, including nitroso or nitro compounds, diminishing the reagent's efficacy. Storing under an inert atmosphere is a direct countermeasure to this pathway.[3]

Authoritative Recommendations for Storage and Handling

Ensuring the long-term stability of this compound necessitates strict adherence to validated storage and handling protocols. The recommendations below are synthesized from manufacturer safety data sheets and represent industry best practices.

Storage Conditions

There is a variance in temperature recommendations from suppliers, which may reflect intended use-cases (e.g., short-term benchtop storage vs. long-term archival). For maximum shelf-life and to mitigate degradation, the most stringent conditions should be followed.

| Parameter | Recommendation | Rationale & Causality | Source(s) |

| Temperature | 2-8°C or -20°C | Low temperatures slow the rate of all potential degradation reactions (hydrolysis, oxidation). -20°C is recommended for long-term storage. | [3][4][7] |

| Atmosphere | Store under an inert gas (e.g., Argon) | Prevents oxidative degradation by displacing atmospheric oxygen. | [3][6] |

| Moisture | Keep container tightly closed in a dry place | The compound can be hygroscopic; excluding moisture prevents hydrolytic degradation. | [6][8][9][10] |

| Incompatibilities | Store away from strong oxidizing agents | Prevents rapid and potentially hazardous oxidative decomposition. | [1][8] |

| Container | Use original, tightly sealed packaging (e.g., Lined metal or plastic containers) | Ensures a dry, inert environment and prevents contamination. | [3] |

Safe Handling Protocols

Due to its hazardous nature, appropriate personal protective equipment (PPE) and engineering controls are mandatory.[1][3]

-

Ventilation: Always handle in a well-ventilated area or inside a chemical fume hood to avoid inhalation of dust.[3][8]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[1] A dust respirator should be used if dust generation is unavoidable.[3]

-

Hygiene: Wash hands thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in the handling area.[3][6]

-

Spills: In case of a spill, avoid generating dust. Use dry clean-up procedures (e.g., sweeping or vacuuming with an explosion-proof vacuum) and place the material in a sealed container for disposal.[3]

Experimental Workflow: Forced Degradation & Stability Assessment

To empirically validate the stability of a given batch of this compound and develop a stability-indicating analytical method, a forced degradation study is required.[11] This involves subjecting the compound to stress conditions to intentionally produce degradants.

Caption: Workflow for a forced degradation study.

Protocol 1: Forced Degradation Study

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

-

This compound

-

HPLC-grade Methanol and Water

-

0.1 M Hydrochloric Acid (HCl)

-

0.1 M Sodium Hydroxide (NaOH)

-

3% Hydrogen Peroxide (H₂O₂)

-

Volumetric flasks and pipettes

-

HPLC vials

Methodology:

-

Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a 50:50 Methanol:Water mixture.

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60°C. Withdraw aliquots at 0, 2, 6, 24, and 48 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.[11]

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C. Withdraw and neutralize aliquots as in the acid hydrolysis step.[11]

-

Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light. Withdraw aliquots at specified time points.[12]

-

Thermal Degradation: Store the solid compound in an oven at 80°C. Periodically dissolve a small, weighed amount in the solvent for analysis.[11]

-

Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. Analyze against a dark control.[11]

-

Analysis: Analyze all samples using the stability-indicating HPLC method detailed below.

Protocol 2: Stability-Indicating HPLC-UV Method

Objective: To develop an analytical method capable of separating the intact parent compound from all potential process impurities and degradation products.

Instrumentation & Parameters:

| Parameter | Suggested Value |

| HPLC System | Standard system with UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 5 min, return to 5% B and equilibrate for 5 min. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Method Validation Principles:

-

Specificity: The method's ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradants). This is demonstrated by running all forced degradation samples and showing baseline resolution between the parent peak and all degradant peaks.

-

Peak Purity: Use a photodiode array (PDA) detector to assess peak purity of the parent compound in stressed samples to ensure no degradants are co-eluting.

Conclusion

The chemical integrity of this compound is paramount for its successful application in research and development. Its stability is primarily threatened by moisture and atmospheric oxygen. Adherence to stringent storage conditions—specifically, low temperature (2-8°C for short-term, -20°C for long-term), exclusion of moisture, and storage under an inert atmosphere—is critical for preserving its quality.[3][4][7] The implementation of systematic stability testing through forced degradation studies provides an empirical foundation for understanding a specific batch's behavior and is a cornerstone of good scientific practice. By following the guidelines and protocols outlined in this document, researchers can ensure the reliability of their results and the longevity of this important chemical reagent.

References

- Apollo Scientific. (2023). This compound Safety Data Sheet.

- Sigma-Aldrich. (n.d.). Hydroxylamine hydrochloride Safety Data Sheet.

- PMC, NIH. (n.d.). O-Cyclopropyl Hydroxylamines: Gram-Scale Synthesis and Utility as Precursors for N-Heterocycles.

- TCI Chemicals. (n.d.). O-Methylhydroxylamine Hydrochloride Safety Data Sheet.

- TCI Chemicals. (n.d.). This compound Safety Data Sheet.

- Fisher Scientific. (2009). o-tert-Butylhydroxylamine hydrochloride Safety Data Sheet.

- Oxford Lab Fine Chem LLP. (n.d.). Hydroxylamine Hydrochloride Material Safety Data Sheet.

- Sciedco. (n.d.). This compound, Min. 98.0 (N).

- Organic Chemistry Portal. (n.d.). O-alkylation and arylation of Oximes, Hydroxylamines and related compounds.

- Thieme. (n.d.). Simple Preparation of O-Substituted Hydroxylamines from Alcohols.

- ResearchGate. (n.d.). Simple Preparation of O-Substituted Hydroxylamines from Alcohols.

- Royal Society of Chemistry. (n.d.). O-Substituted hydroxyl amine reagents: an overview of recent synthetic advances.

- DC Fine Chemicals. (2024). N,O-Dimethylhydroxylamine hydrochloride Safety Data Sheet.

- Cayman Chemical. (2022). O-Benzylhydroxylamine (hydrochloride) Product Information.

- Sigma-Aldrich. (n.d.). O-benzylhydroxylamine hydrochloride Safety Data Sheet.

- Sigma-Aldrich. (n.d.). This compound product page (Aldrich Partner).

- Sigma-Aldrich. (n.d.). This compound product page (Ambeed).

- PubChem, NIH. (n.d.). O-Isobutylhydroxylamine.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound product page.

- ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride.

- Merck Millipore. (n.d.). Complete Monograph Methods.

- Spectrum Chemical. (n.d.). This compound product page.

- PubChem, NIH. (n.d.). O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1).

- Google Patents. (n.d.). Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.

- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.

- Research Journal of Pharmacy and Technology. (2009). Significance of Stability Studies on Degradation Product.

- Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.

- ResearchGate. (n.d.). On the Stability and Degradation Pathways of Venetoclax under Stress Conditions.

- BenchChem. (2025). In-Depth Technical Guide to the Stability and Degradation Profile of Pharmaceutical Compounds.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. researchgate.net [researchgate.net]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. This compound | 6084-58-8 [sigmaaldrich.com]

- 5. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. tcichemicals.com [tcichemicals.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. fishersci.com [fishersci.com]

- 9. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

understanding the reactivity of O-alkylhydroxylamines

An In-Depth Technical Guide to the Reactivity of O-Alkylhydroxylamines

Executive Summary

O-alkylhydroxylamines (alkoxyamines) are a versatile class of reagents that have become indispensable in modern chemical biology, drug discovery, and materials science. Their unique reactivity, centered on the nucleophilic aminooxy group (-ONH₂), enables highly selective and robust covalent bond formation under mild, aqueous conditions. The cornerstone of their application is the oxime ligation reaction with aldehydes and ketones, a premier bioorthogonal transformation valued for its high chemoselectivity and the exceptional stability of the resulting oxime linkage. This guide provides a comprehensive exploration of the fundamental principles governing the reactivity of O-alkylhydroxylamines, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the reaction mechanisms, explore the critical factors influencing reaction kinetics, and provide validated experimental protocols to empower users to harness the full potential of this powerful chemical tool.

Introduction to O-Alkylhydroxylamines

O-alkylhydroxylamines are derivatives of hydroxylamine where the hydrogen of the hydroxyl group is replaced by an alkyl or aryl substituent. This substitution pattern is key to their utility, differentiating them from N-alkylhydroxylamines and the parent hydroxylamine.[1][2] The defining feature of an O-alkylhydroxylamine is the aminooxy functional group, which serves as a potent nucleophile for a variety of transformations.

Their synthesis is well-established, with common routes including the alkylation of N-protected hydroxylamine derivatives followed by deprotection, or the electrophilic amination of alcohols.[3] Palladium-catalyzed methods have also been developed for the O-arylation of hydroxylamine equivalents, broadening the scope of accessible structures.[4][5] This synthetic accessibility has spurred their adoption in diverse fields. In medicinal chemistry, they serve as crucial building blocks for pharmaceuticals and have been identified as a promising class of mechanism-based enzyme inhibitors, notably for Indoleamine 2,3-dioxygenase-1 (IDO1), a key cancer immunotherapy target.[6] However, their most prominent application lies in bioorthogonal chemistry, where the oxime ligation reaction is used to label, track, and assemble complex biomolecular systems in their native environment without interfering with biological processes.[7][8]

Core Principles of Reactivity

Nucleophilicity and the α-Effect

The reactivity of O-alkylhydroxylamines is dominated by the nucleophilic character of the terminal nitrogen atom. Textbooks teach that nitrogen is a better nucleophile than oxygen due to its lower electronegativity, which means it holds its lone pair of electrons less tightly.[9] In hydroxylamines, this intrinsic nucleophilicity is significantly enhanced by the presence of the adjacent oxygen atom, a phenomenon known as the α-effect .[10] The lone pairs on the oxygen atom are believed to destabilize the ground state of the nucleophile through lone pair-lone pair repulsion, thereby increasing the energy of the nitrogen's highest occupied molecular orbital (HOMO) and making it more reactive towards electrophiles.[10] This "super-nucleophilicity" makes the nitrogen the exclusive site of attack on carbonyl carbons, a crucial factor for the chemoselectivity of oxime ligation.[9]

Steric and Electronic Factors

The nature of the substituents on both the O-alkylhydroxylamine and its electrophilic partner (the aldehyde or ketone) profoundly influences reaction rates.

-

Steric Hindrance: Bulky groups near the reacting centers (the aminooxy group or the carbonyl carbon) can impede the reaction.[11] For this reason, aldehydes are generally more reactive in oxime ligations than ketones.[12] This principle is a key consideration in experimental design; if a reaction with a sterically hindered ketone is slow, increasing the reaction time, temperature, or catalyst concentration may be necessary to achieve a satisfactory yield.[11]

-

Electronic Effects: The electronic properties of substituents play a critical role in the stability and reactivity of the resulting oxime bond.[13] Furthermore, the C-O bond of the alkoxyamine itself can undergo homolytic cleavage, a process that is influenced by polar substituents and solvent effects.[14][15] While this C-O bond cleavage is a central mechanism in nitroxide-mediated radical polymerization (NMP), it is generally not a desired pathway in bioconjugation applications, where the stability of the entire molecule is paramount.[16][17]

The Cornerstone Reaction: Oxime Ligation

The reaction between an O-alkylhydroxylamine and an aldehyde or ketone to form a stable oxime bond is the most important transformation in their chemical repertoire.[18] This reaction is highly chemoselective, as aldehydes and ketones are relatively rare among endogenous functional groups in biological systems, minimizing off-target reactions.[7]

Mechanism of Oxime Formation

The formation of an oxime is a two-stage condensation reaction that is mechanistically analogous to imine formation.[19][20]

-

Nucleophilic Addition: The reaction begins with the nucleophilic attack of the aminooxy nitrogen on the electrophilic carbonyl carbon. This forms a tetrahedral intermediate known as a carbinolamine.[21]

-

Dehydration: The unstable carbinolamine intermediate then undergoes acid-catalyzed dehydration. The hydroxyl group is protonated to form a good leaving group (water), which is subsequently eliminated to form the final, stable C=N-O oxime linkage.[21]

The Critical Role of pH

The rate of oxime formation is exquisitely sensitive to pH. The optimal condition is typically a weakly acidic environment (pH 4.0-5.0).[11][12][21] This represents a crucial trade-off:

-

At low pH (<4): The O-alkylhydroxylamine (pKa ≈ 6) becomes protonated to its non-nucleophilic conjugate acid (R-ONH₃⁺), shutting down the initial addition step.[21]

-

At neutral or high pH (>6): There is insufficient acid to protonate the carbonyl oxygen, reducing the electrophilicity of the carbonyl carbon and slowing the dehydration step.[21]

This pH dependency is a critical parameter to optimize for any new system. For biological applications where a pH of 4-5 is often not feasible, catalysis is required to achieve efficient ligation at physiological pH (≈7.4).[12]

Catalysis of Oxime Ligation

The discovery that nucleophilic catalysts can dramatically accelerate oxime formation at neutral pH revolutionized their use in bioconjugation.[12] Aniline and its derivatives are the most common catalysts.[18] The catalytic cycle involves the aniline first reacting with the carbonyl compound to form a protonated Schiff base (an iminium ion). This intermediate is significantly more electrophilic and susceptible to attack by the O-alkylhydroxylamine than the original carbonyl.[11] This catalytic pathway effectively bypasses the need for low pH to activate the carbonyl group. More recently, m-phenylenediamine (mPDA) has been identified as a superior catalyst, not because of a dramatic increase in intrinsic catalytic activity, but because its greater aqueous solubility allows it to be used at higher concentrations, leading to significantly faster reaction rates compared to aniline.[22][23]

Kinetics of Oxime Ligation

The selection of a bioorthogonal reaction is often a balance between kinetics, stability, and biocompatibility.[8] While oxime ligation is prized for the stability of its product, its uncatalyzed kinetics are slower than newer "click" chemistries.[8] However, with catalysis, its rates become highly competitive for many applications.

| Bioorthogonal Reaction | Typical Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| Oxime Ligation (Uncatalyzed) | 10⁻³ - 10⁻² | pH-dependent; stable product. |

| Oxime Ligation (Aniline-catalyzed) | 10⁻¹ - 1 | Enables reaction at neutral pH.[23] |

| Hydrazone Formation | ~10⁻² | Less stable than oximes, useful for reversible linkages.[24] |

| Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) | 10⁻¹ - 1 | Fast, no catalyst needed. |

| Inverse-Electron-Demand Diels-Alder (iEDDA) | 10² - 10⁶ | Extremely fast kinetics. |

Data synthesized from multiple sources for comparative purposes.[8][23][24][25]

Applications in Drug Development and Bioconjugation

The reliable and selective nature of O-alkylhydroxylamine reactivity has made it a cornerstone of modern molecular sciences.

-

Bioorthogonal Labeling: The primary use is in attaching probes (e.g., fluorophores, biotin) to biomolecules that have been metabolically or genetically engineered to contain an aldehyde or ketone handle. This allows for the visualization and tracking of proteins, glycans, and other molecules in living cells.[7][26]

-

Antibody-Drug Conjugates (ADCs): Oxime ligation provides a robust and stable linkage for attaching potent cytotoxic drugs to antibodies.[18] The stability of the oxime bond is critical, ensuring the drug remains attached to the antibody in circulation and is only released at the target tumor site.[13]

-

Hydrogel Formation and Materials Science: The formation of oxime crosslinks is used to create dynamic and responsive hydrogels for applications in tissue engineering and drug delivery.[18]

-

Mechanism-Based Inhibitors: As mentioned, O-alkylhydroxylamines have been rationally designed as mimics of alkylperoxy intermediates in enzyme catalysis, leading to the discovery of potent inhibitors for targets like IDO1.[6]

Experimental Protocols

Trustworthiness in scientific reporting requires protocols that are not just a series of steps, but self-validating systems where the rationale behind each choice is clear.

Protocol: Aniline-Catalyzed Oxime Ligation for Protein Labeling

This protocol outlines a general method for labeling a protein containing a genetically encoded p-acetylphenylalanine (pAcF) residue (a ketone handle) with an aminooxy-functionalized probe at physiological pH.

Rationale: This workflow is designed for maximal efficiency and protein stability. A neutral pH buffer is used to maintain protein integrity, necessitating a catalyst (aniline) to achieve a reasonable reaction rate.[12] A molar excess of the aminooxy probe is used to drive the reaction equilibrium towards the product, in accordance with Le Châtelier's principle.[18] Monitoring the reaction allows for determination of the optimal endpoint, preventing potential degradation from prolonged incubation.

Materials:

-

Protein solution containing a ketone handle (e.g., pAcF), concentration typically 1-10 mg/mL.[18]

-

Reaction Buffer: 100 mM Sodium Phosphate, pH 7.0.[18]

-

Aminooxy-Probe Stock: 100 mM solution of the O-alkylhydroxylamine probe in DMSO or an appropriate aqueous buffer.[18]

-

Aniline Catalyst Stock: 1 M solution in DMSO. Caution: Aniline is toxic. Handle with appropriate personal protective equipment.

-

Purification System: Size-exclusion chromatography (SEC) or dialysis cassette to remove excess reagents.[18]

Sources

- 1. HYDROXYLAMINE CHEMISTRY. IV. O-ARALKYLHYDROXYLAMINES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Oxime formation from hydroxylamine and ketone: a (computational) reality check on stage one of the mechanism. - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 10. chemtube3d.com [chemtube3d.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Factors influencing the C-O bond homolysis of alkoxyamines: effects of H-bonding and polar substituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. benchchem.com [benchchem.com]

- 19. Oxime formation [quimicaorganica.org]

- 20. Khan Academy [khanacademy.org]

- 21. benchchem.com [benchchem.com]

- 22. A highly efficient catalyst for oxime ligation and hydrazone-oxime exchange suitable for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. benchchem.com [benchchem.com]

- 25. Bioorthogonal retro-Cope elimination reaction of N,N-dialkylhydroxylamines and strained alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. utoronto.scholaris.ca [utoronto.scholaris.ca]

Navigating the Unseen: A Technical Safety and Handling Guide for O-Isobutylhydroxylamine Hydrochloride

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding the Compound

O-Isobutylhydroxylamine hydrochloride (CAS No. 6084-58-8) is a hydroxylamine derivative increasingly utilized in synthetic chemistry and drug development.[1][2][3][4] Its utility as a building block and reagent necessitates a thorough understanding of its safety profile to ensure the well-being of laboratory personnel.[2] This guide synthesizes available safety data to provide a comprehensive framework for the safe handling, storage, and emergency management of this compound. It is imperative to recognize that while acute toxicity data is available, comprehensive toxicological information, particularly regarding chronic effects, remains limited. Therefore, a cautious and proactive approach to safety is paramount.

Hazard Identification and Classification: A Multifaceted Risk Profile

This compound presents a significant hazard profile that demands careful attention. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[5][6] Furthermore, it is a known irritant to the skin, eyes, and respiratory system.[6][7][8]

GHS Hazard Statements:

The primary routes of exposure are inhalation of dust particles, skin and eye contact, and ingestion. The causality behind these hazards lies in the chemical reactivity of the hydroxylamine functional group and the acidic nature of the hydrochloride salt. These properties can lead to local tissue irritation and systemic toxicity upon absorption.

Exposure Controls and Personal Protective Equipment (PPE): A Self-Validating System of Protection

Given the identified hazards, a stringent system of exposure controls is non-negotiable. The following protocols are designed to create a self-validating safety net, where each component reinforces the others.

Engineering Controls: The First Line of Defense

-

Ventilation: All work with this compound should be conducted in a well-ventilated area.[5][6] For handling powders or creating solutions, a certified chemical fume hood is mandatory to prevent inhalation of dust or aerosols.[8] The ventilation system should be regularly monitored to ensure it is functioning to established exposure standards.[6]

Personal Protective Equipment (PPE): The Researcher's Armor

The selection of appropriate PPE is critical for preventing direct contact with the chemical.

-

Eye Protection: Chemical safety goggles or a face shield are required to prevent eye contact.[6][9]

-

Skin Protection:

-

Respiratory Protection: In situations where dust may be generated and engineering controls are insufficient, a NIOSH-approved respirator is recommended.[6]

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE:

Caption: PPE selection workflow based on the handling procedure.

Safe Handling and Storage: Proactive Measures for Stability

Proper handling and storage are crucial to maintain the integrity of this compound and prevent hazardous situations.

Handling Procedures

Storage Conditions

-

Keep containers tightly sealed to prevent moisture absorption.[5][6]

-

Store away from incompatible materials, such as strong oxidizing agents.[8]

Physical and Chemical Properties: Understanding the Substance

A clear understanding of the physical and chemical properties of this compound is fundamental to its safe use.

| Property | Value | Source |

| Molecular Formula | C4H11NO·HCl | [1][4] |

| Molecular Weight | 125.60 g/mol | [1][4][7] |

| Appearance | White to off-white solid | TCI |

| Melting Point | 129°C | TCI |

| Solubility | No data available |

Stability and Reactivity: Avoiding Hazardous Reactions

This compound is generally stable under recommended storage conditions.[6] However, it is crucial to be aware of its potential reactivity.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[8] Reactions with these materials can be exothermic and potentially hazardous.

-

Hazardous Decomposition Products: When heated to decomposition, it may emit toxic fumes, including nitrogen oxides and hydrogen chloride gas.[8]

Toxicological Information: Acknowledging the Data Gaps

While the acute hazards of this compound are established, there is a significant lack of comprehensive data on its long-term toxicological effects.

-

Acute Toxicity: Harmful by ingestion, inhalation, and skin contact.[5][6]

-

Skin and Eye Irritation: Causes skin and serious eye irritation.[5][6][7]

-

Respiratory Irritation: May cause respiratory tract irritation.[5][6][7]

-

Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No specific studies on the carcinogenicity, mutagenicity, or reproductive toxicity of this compound were identified in the available literature.[8] The absence of evidence is not evidence of absence; therefore, it is prudent to handle this compound as a potential carcinogen, mutagen, or reproductive toxin until more data becomes available.

First-Aid Measures: Rapid and Effective Response

In the event of exposure, immediate and appropriate first-aid measures are critical.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5] Seek immediate medical attention.[5]

-

Skin Contact: Immediately wash the affected area with soap and water.[5] Remove contaminated clothing.[5] Seek medical attention if irritation persists.[5]

-

Inhalation: Remove the victim to fresh air.[5] If not breathing, give artificial respiration. Seek medical attention.[5]

-

Ingestion: Do NOT induce vomiting.[10] If the person is conscious, give them a glass of water to drink.[5] Seek immediate medical attention.[5]

The following flowchart outlines the emergency response protocol for accidental exposure:

Caption: Emergency response flowchart for different exposure routes.

Accidental Release and Disposal: Containment and Compliance

Accidental Release Measures

In the event of a spill, the following steps should be taken:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE as outlined in Section 2.2.

-

For solid spills, carefully sweep or scoop up the material to avoid generating dust and place it in a sealed container for disposal.[6]

-

For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

-

Wash the spill area thoroughly with soap and water.

Disposal Considerations

Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local regulations.[5] It is the responsibility of the waste generator to properly classify and dispose of the waste.

Conclusion: A Commitment to a Culture of Safety

This compound is a valuable tool in the modern chemical laboratory. However, its utility is matched by its potential hazards. This guide provides a framework for its safe use, emphasizing a proactive and informed approach to safety. The causality behind the recommended protocols is rooted in the known chemical and physical properties of the compound. The significant gaps in chronic toxicological data underscore the importance of treating this substance with the utmost care and adhering strictly to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure. By integrating these principles into daily laboratory practice, researchers can mitigate the risks and harness the full potential of this versatile reagent.

References

- Chemwatch. This compound Safety Data Sheet. (This is a generic reference to information commonly found in Chemwatch SDSs, as a direct link was not provided in the search results).

-

PubChem. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). [Link]

-

Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET. [Link]

-

Occupational Safety and Health Administration (OSHA). Permissible Exposure Limits – Annotated Table Z-1. [Link]

-

National Toxicology Program. Explanation of Levels of Evidence of Carcinogenic Activity. [Link]

-

Ontario Ministry of Labour, Training and Skills Development. Current occupational exposure limits for Ontario workplaces under Regulation 833. [Link]

-

PubChem. O-Isobutylhydroxylamine. [Link]

-

Sciedco. This compound, Min. 98.0 (N), 1 g. [Link]

-

PubChem. O-ethylhydroxylamine hydrochloride. [Link]

Sources

- 1. O-Isobutylhydroxylamine | C4H11NO | CID 536422 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. sciedco.ca [sciedco.ca]

- 3. 6084-58-8 | this compound - Moldb [moldb.com]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. oehha.ca.gov [oehha.ca.gov]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. lgcstandards.com [lgcstandards.com]

- 10. Short- and Long-Term Effects on Human Health - Assessing the Effects of the Gulf of Mexico Oil Spill on Human Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of O-Isobutylhydroxylamine Hydrochloride in Organic Solvents

Introduction

O-Isobutylhydroxylamine Hydrochloride (CAS No. 6084-58-8) is a key reagent and building block in modern organic synthesis, finding application in the development of novel pharmaceuticals and agrochemicals.[1][2][3][4][5][6] As with any solid reagent, understanding its solubility characteristics in various organic solvents is of paramount importance for researchers and process chemists. Solubility dictates the choice of reaction media, influences reaction kinetics, and is critical for purification and formulation processes. This in-depth technical guide provides a comprehensive analysis of the solubility of this compound, blending theoretical principles with practical insights to empower scientists in its effective handling and application. While specific quantitative solubility data for this compound is not widely published, this guide synthesizes available information on analogous compounds and fundamental chemical principles to provide a robust framework for its use.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the foundation for predicting and explaining its solubility behavior.

This compound is a white to off-white crystalline solid.[7] As a hydrochloride salt of an O-alkylhydroxylamine, it possesses both ionic and covalent characteristics, which fundamentally govern its interaction with different solvent environments.

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6084-58-8 | [1][3][4][7] |

| Molecular Formula | C4H11NO·HCl | [5] |

| Molecular Weight | 125.60 g/mol | [5] |

| Physical State | Solid (Crystal/Powder) | [7] |

| Melting Point | 129 °C | [7] |

| Topological Polar Surface Area | 35.3 Ų | [5] |

| Hydrogen Bond Donor Count | 2 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

The presence of the hydrochloride salt imparts a significant ionic character to the molecule. In solution, it can be expected to exist as a protonated hydroxylamine cation and a chloride anion. This ionic nature suggests a preference for polar solvents that can effectively solvate these charged species. The isobutyl group, on the other hand, introduces a nonpolar, sterically bulky aliphatic character to the molecule.

Qualitative Solubility Profile in Organic Solvents

Direct, quantitative solubility data for this compound in a range of organic solvents is scarce in publicly available literature. However, by examining the solubility of structurally related compounds and applying the principles of "like dissolves like," a reliable qualitative solubility profile can be constructed.

Table 2: Estimated Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Polarity Index | Dielectric Constant (20°C) | Solvent Type | Estimated Solubility | Rationale / Analogous Data |

| Methanol | 5.1 | 32.7 | Polar Protic | Soluble | Hydroxylamine HCl is soluble (16.4 g/100g ).[8] N,O-Dimethylhydroxylamine HCl is soluble.[9] |

| Ethanol | 4.3 | 24.5 | Polar Protic | Soluble | Hydroxylamine HCl is soluble (4.43 g/100g ).[8] |

| Isopropanol | 3.9 | 19.9 | Polar Protic | Moderately Soluble | Lower polarity than methanol and ethanol may reduce solubility. |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar Aprotic | Soluble | O-Benzylhydroxylamine HCl (~10 mg/mL)[10] and N,O-Dimethylhydroxylamine HCl[9] are soluble. |

| Dimethylformamide (DMF) | 6.4 | 36.7 | Polar Aprotic | Soluble | O-Benzylhydroxylamine HCl is soluble (~5 mg/mL).[10] |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Sparingly Soluble | High polarity but lacks strong hydrogen bond donating ability. |

| Dichloromethane (DCM) | 3.1 | 9.1 | Nonpolar | Sparingly to Insoluble | Low polarity and inability to effectively solvate the ionic salt. |

| Chloroform | 4.1 | 4.8 | Nonpolar | Sparingly to Insoluble | Although slightly more polar than DCM, its low dielectric constant is unfavorable for dissolving ionic salts. |

| Ethyl Acetate | 4.4 | 6.0 | Moderately Polar Aprotic | Insoluble | Moderate polarity but insufficient to overcome the lattice energy of the salt. |

| Toluene | 2.4 | 2.4 | Nonpolar | Insoluble | Apolar nature cannot solvate the ionic components. |

| Hexane | 0.1 | 1.9 | Nonpolar | Insoluble | Apolar nature cannot solvate the ionic components. |

| Diethyl Ether | 2.8 | 4.3 | Nonpolar | Insoluble | Hydroxylamine HCl is insoluble.[8] |

Analysis of the Factors Governing Solubility

The solubility of this compound is a result of the intricate interplay between its own physicochemical properties and those of the solvent. The fundamental principle governing this process is that the energy released from the solvation of the solute molecules by the solvent must be sufficient to overcome the lattice energy of the solid crystal and the energy required to create a cavity in the solvent.

The Role of Polarity and Dielectric Constant

As an ionic salt, the primary driver for the dissolution of this compound is the polarity of the solvent. Polar solvents possess permanent dipoles that can interact favorably with the charged cation and anion of the solute through ion-dipole interactions. The dielectric constant of a solvent is a macroscopic measure of its ability to insulate opposite charges from each other. Solvents with high dielectric constants, such as DMSO, DMF, and methanol, are more effective at shielding the electrostatic attraction between the protonated hydroxylamine and the chloride ion, thus promoting dissolution.[11] Conversely, nonpolar solvents like hexane and toluene, with their low dielectric constants, are unable to stabilize the ions, leading to insolubility.[12]

The Significance of Hydrogen Bonding

Hydrogen bonding plays a crucial role in the solubility of this compound, particularly in protic solvents. The protonated hydroxylamine cation (-ONH3+) has hydrogen atoms capable of acting as hydrogen bond donors. Polar protic solvents like methanol and ethanol can act as both hydrogen bond donors and acceptors. This dual capability allows them to form strong hydrogen bonds with both the cation and the chloride anion, leading to effective solvation and higher solubility.[8][13] Polar aprotic solvents, such as DMSO and DMF, are excellent hydrogen bond acceptors but cannot donate hydrogen bonds. Their strong acceptor ability allows for effective solvation of the cation, contributing to the compound's solubility in these media.

Steric Hindrance and the Isobutyl Group

The presence of the isobutyl group introduces a nonpolar, aliphatic character to the molecule. This hydrocarbon moiety will have favorable van der Waals interactions with less polar solvents. However, in the case of a salt, the energetic contribution of these interactions is generally insufficient to overcome the strong ionic forces holding the crystal lattice together. The bulky nature of the isobutyl group may also introduce some steric hindrance, potentially affecting the close approach of solvent molecules and slightly modulating the overall solubility compared to less hindered analogues like O-methylhydroxylamine hydrochloride.

Experimental Protocol for Solubility Determination

For researchers requiring precise quantitative solubility data for their specific application, the following isothermal equilibrium method provides a robust and reproducible protocol.[3]

Objective

To determine the equilibrium solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials

-

This compound (purity >98%)

-

Analytical grade organic solvents (e.g., methanol, ethanol, DMSO, DMF, dichloromethane, ethyl acetate, toluene, hexane)

-

Thermostatic shaker bath or magnetic stirrer with temperature control

-

Analytical balance (± 0.1 mg)

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of each selected solvent in a series of sealed glass vials. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). Preliminary experiments may be required to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for at least 4 hours to allow the excess solid to sediment.

-

For solvents where sedimentation is slow, centrifuge the vials at a moderate speed to facilitate the separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining microscopic solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility from the measured concentration, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

-

Perform the experiment in triplicate for each solvent and report the average solubility with the standard deviation.

-

Visualizing the Process and Interactions

To further clarify the concepts discussed, the following diagrams illustrate the experimental workflow and the molecular interactions governing solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Key intermolecular forces governing solubility.

Conclusion and Recommendations

This compound exhibits solubility characteristics typical of an amine hydrochloride salt. It is expected to be readily soluble in polar protic solvents like methanol and ethanol, and polar aprotic solvents such as DMSO and DMF. Conversely, it is predicted to be sparingly soluble to insoluble in nonpolar solvents like dichloromethane, toluene, and hexane.

For practical applications, the following recommendations are provided:

-

For Homogeneous Reactions: Methanol, ethanol, DMSO, and DMF are recommended as suitable solvents to ensure the complete dissolution of the reagent.

-

For Heterogeneous Reactions or Extractions: Nonpolar solvents such as diethyl ether, ethyl acetate, or toluene can be employed where low solubility of the hydroxylamine salt is desired.

-

For Crystallization/Precipitation: An anti-solvent approach can be utilized for purification. For instance, dissolving the compound in a minimal amount of a polar solvent like methanol and then adding a nonpolar solvent like diethyl ether or hexane can induce precipitation of the purified salt.

It is strongly advised that researchers perform preliminary solubility tests under their specific experimental conditions, especially when working with solvent mixtures or at different temperatures. The experimental protocol outlined in this guide provides a standardized method for obtaining precise quantitative data to support process development and optimization.

References

-

Chemical Entities of Biological Interest (ChEBI). (n.d.). Hydroxylammonium chloride. Retrieved from [Link]

-

Ataman Kimya. (n.d.). HYDROXYLAMINE HCL. Retrieved from [Link]

-

SYNTHETIKA. (n.d.). Hydroxylamine Hydrochloride For Organic Synthesis >98% - 500g. Retrieved from [Link]

-

Solubility of Things. (n.d.). Hydroxylamine. Retrieved from [Link]

-

Illustrated Glossary of Organic Chemistry. (n.d.). Dielectric constant. Retrieved from [Link]

- F. L. Scott, M. T. Kennedy, and J. Reilly. (1953). On the basicity of hydroxylamine and its derivatives. Journal of the American Chemical Society, 75(6), 1294–1297.

-

Sciedco. (n.d.). This compound, Min. 98.0 (N), 1 g. Retrieved from [Link]

-

Axios Research. (n.d.). O-Isobutyl Hydroxylamine. Retrieved from [Link]

-

Gaylord Chemical Company, L.L.C. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

PubChem. (n.d.). O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1). Retrieved from [Link]

-

Wikipedia. (n.d.). Hydroxylamine. Retrieved from [Link]

Sources

- 1. sciedco.ca [sciedco.ca]

- 2. O-Isobutyl Hydroxylamine - CAS - 6084-58-8 (HCl Salt) | Axios Research [axios-research.com]

- 3. This compound 98% 6084-58-8 | Chempure [chempure.in]

- 4. spectrumchemical.com [spectrumchemical.com]

- 5. O-(2-Methylpropyl)hydroxylamine--hydrogen chloride (1/1) | C4H12ClNO | CID 12696238 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS RN 6084-58-8 | Fisher Scientific [fishersci.com]

- 7. This compound | 6084-58-8 [sigmaaldrich.com]

- 8. hydroxylammonium chloride [chemister.ru]

- 9. 6638-79-5 | CAS DataBase [m.chemicalbook.com]

- 10. cdn.caymanchem.com [cdn.caymanchem.com]

- 11. Chloroform | CHCl3 | CID 6212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for O-Isobutylhydroxylamine Hydrochloride in Oxime Ligation

Introduction: The Power and Precision of Oxime Ligation

In the landscape of bioconjugation, the formation of stable covalent linkages with high chemoselectivity is paramount for the development of advanced diagnostics, therapeutics, and research tools.[1] Oxime ligation, a cornerstone of "click" chemistry, has emerged as a robust and versatile strategy for the precise modification of biomolecules.[1][2] This reaction involves the condensation of an alkoxyamine, such as O-Isobutylhydroxylamine, with a carbonyl group (an aldehyde or ketone) to form a highly stable oxime bond.[1][3][4]

The exceptional utility of oxime ligation in drug development and proteomics stems from several key advantages:

-

High Chemoselectivity: The aminooxy functionality of O-Isobutylhydroxylamine is exquisitely reactive towards aldehydes and ketones, while remaining inert to the myriad of other functional groups present in complex biological systems. This ensures that the conjugation occurs exclusively at the intended site.[1][5]

-

Biocompatibility: The reaction proceeds under mild, aqueous conditions, often near physiological pH, without the need for cytotoxic metal catalysts.[1][5] This makes it an ideal tool for working with sensitive biological molecules and even in living systems.[6]

-

Exceptional Stability: The resultant oxime bond (C=N-O) exhibits remarkable hydrolytic stability across a broad pH range, ensuring the integrity of the conjugate in diverse experimental and physiological environments.[1][5][7]

O-Isobutylhydroxylamine hydrochloride is a readily available and efficient alkoxyamine reagent for introducing an isobutoxyamino group, enabling the stable linkage of payloads such as small molecule drugs, imaging agents, or polyethylene glycol (PEG) to proteins, peptides, and other biomolecules.

Mechanism of Oxime Ligation: A Tale of Nucleophilic Attack and Catalysis